4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure that includes a bromine atom, a methylsulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(methylsulfanyl)phenol with 4-(bromomethyl)benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and nitrile groups.
Chemical Reactions Analysis
Types of Reactions
4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitrile groups can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(methylsulfanyl)benzonitrile
- 4-bromo-2-(methylsulfanyl)phenol
- 4-bromo-2-(methylsulfanyl)phenyl methyl sulfone
Uniqueness
4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is unique due to the presence of both a benzonitrile and a phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
2763749-05-7 |
---|---|
Molecular Formula |
C15H12BrNOS |
Molecular Weight |
334.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.